molecular formula C11H14N2O3 B5005469 N-[1-(4-methoxyphenyl)ethyl]ethanediamide

N-[1-(4-methoxyphenyl)ethyl]ethanediamide

Cat. No. B5005469
M. Wt: 222.24 g/mol
InChI Key: QBJMFDHUPBUGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-methoxyphenyl)ethyl]ethanediamide, also known as eticlopride, is a chemical compound that belongs to the class of dopamine D2 receptor antagonists. This compound is widely used in scientific research to study the role of dopamine in various physiological and pathological conditions.

Mechanism of Action

N-[1-(4-methoxyphenyl)ethyl]ethanediamide acts as a selective antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that is widely distributed in the brain. By binding to the D2 receptor, this compound blocks the action of dopamine, which is a neurotransmitter that regulates various physiological and behavioral processes. This results in a decrease in dopamine-mediated signaling, which can lead to changes in behavior, cognition, and neurochemistry.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal studies. For example, this compound has been shown to decrease locomotor activity, impair learning and memory, and alter dopamine-mediated signaling in the brain. This compound has also been shown to modulate the release of other neurotransmitters such as acetylcholine, glutamate, and GABA.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(4-methoxyphenyl)ethyl]ethanediamide in lab experiments is its selectivity for the dopamine D2 receptor. This allows researchers to study the effects of dopamine antagonism on behavior, cognition, and neurochemistry without affecting other neurotransmitter systems. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[1-(4-methoxyphenyl)ethyl]ethanediamide. One area of interest is the role of dopamine in addiction and substance abuse. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that dopamine antagonism may be a potential treatment strategy for substance abuse. Another area of interest is the role of dopamine in psychiatric disorders such as schizophrenia and depression. This compound has been used to study the effects of dopamine antagonism on these disorders, and further research may lead to the development of new treatments.

Synthesis Methods

The synthesis of N-[1-(4-methoxyphenyl)ethyl]ethanediamide involves the reaction of 1-(4-methoxyphenyl)ethan-1-one with ethylenediamine in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white crystalline powder with a melting point of 215-217°C.

Scientific Research Applications

N-[1-(4-methoxyphenyl)ethyl]ethanediamide is widely used in scientific research to study the role of dopamine in various physiological and pathological conditions. This compound is a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of motor function, reward, and addiction. This compound is used in animal studies to investigate the effects of dopamine antagonism on behavior, cognition, and neurochemistry.

properties

IUPAC Name

N'-[1-(4-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(13-11(15)10(12)14)8-3-5-9(16-2)6-4-8/h3-7H,1-2H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJMFDHUPBUGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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